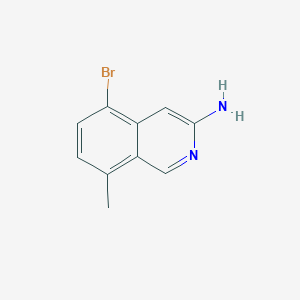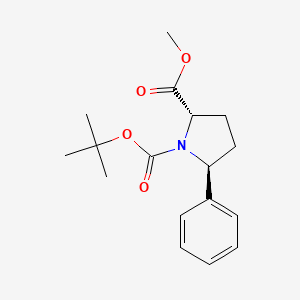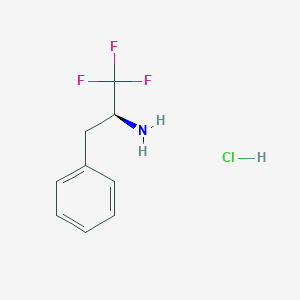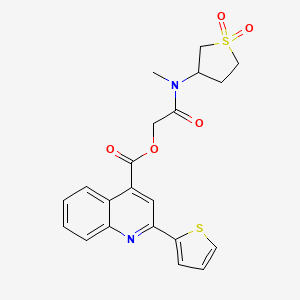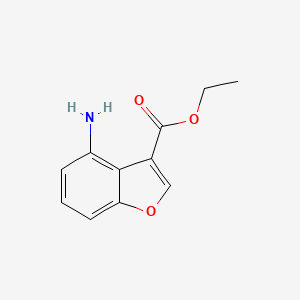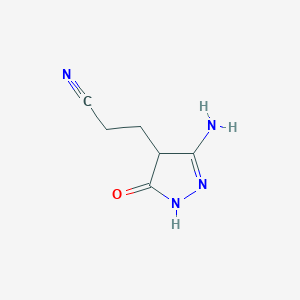![molecular formula C32H21Cl2OP B12861993 (R)-2'-[Bis(4-chlorophenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861993.png)
(R)-2'-[Bis(4-chlorophenyl)phosphino]-[1,1'-binaphthalen]-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2’-[Bis(4-chlorophenyl)phosphino]-[1,1’-binaphthalen]-2-ol is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its high enantioselectivity and efficiency in various chemical reactions, making it a valuable tool in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2’-[Bis(4-chlorophenyl)phosphino]-[1,1’-binaphthalen]-2-ol typically involves the reaction of ®-2’-hydroxy-1,1’-binaphthyl with bis(4-chlorophenyl)phosphine. The reaction is carried out under inert atmosphere conditions, often using a base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the phosphine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-2’-[Bis(4-chlorophenyl)phosphino]-[1,1’-binaphthalen]-2-ol undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxide.
Substitution: The compound can participate in substitution reactions where the phosphine ligand is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reactions often involve the use of metal catalysts such as palladium or rhodium complexes.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products vary depending on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
®-2’-[Bis(4-chlorophenyl)phosphino]-[1,1’-binaphthalen]-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the synthesis of chiral molecules with high enantioselectivity.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-2’-[Bis(4-chlorophenyl)phosphino]-[1,1’-binaphthalen]-2-ol involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal centers, forming complexes that facilitate the asymmetric transformation of substrates. The chiral environment created by the ligand induces enantioselectivity in the reaction, leading to the preferential formation of one enantiomer over the other.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2’-[Bis(4-methylphenyl)phosphino]-[1,1’-binaphthalen]-2-ol
- ®-2’-[Bis(4-fluorophenyl)phosphino]-[1,1’-binaphthalen]-2-ol
- ®-2’-[Bis(4-methoxyphenyl)phosphino]-[1,1’-binaphthalen]-2-ol
Uniqueness
®-2’-[Bis(4-chlorophenyl)phosphino]-[1,1’-binaphthalen]-2-ol is unique due to the presence of the 4-chlorophenyl groups, which enhance its electronic properties and steric effects. These characteristics contribute to its high enantioselectivity and efficiency in catalytic reactions, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C32H21Cl2OP |
|---|---|
Peso molecular |
523.4 g/mol |
Nombre IUPAC |
1-[2-bis(4-chlorophenyl)phosphanylnaphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C32H21Cl2OP/c33-23-11-15-25(16-12-23)36(26-17-13-24(34)14-18-26)30-20-10-22-6-2-4-8-28(22)32(30)31-27-7-3-1-5-21(27)9-19-29(31)35/h1-20,35H |
Clave InChI |
VYFGKZOTDMOJJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)P(C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid](/img/structure/B12861918.png)

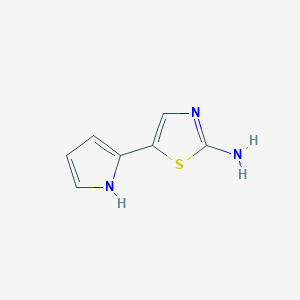
![4-(Methylthio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12861940.png)
![2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12861948.png)
